Neuropeptide Y (18-36)
Overview
Description
Neuropeptide Y (18-36) is a fragment of Neuropeptide Y, which is a 36-amino acid peptide involved in various physiological and homeostatic processes in both the central and peripheral nervous systems . It is secreted alongside other neurotransmitters such as GABA and glutamate .
Synthesis Analysis
A study on the conformational analysis of neuropeptide Y-[18-36] analogs in hydrophobic environments has been conducted . The peptides studied comprised a series of 16 analogs of NPY-[18-36], each containing a single D-amino acid substitution .Molecular Structure Analysis
The molecular structure of Neuropeptide Y (18-36) has been studied in various environments. For instance, the influence of single L–>D substitutions on the alpha-helical conformation of the NPY-[18-36] analogs in different solvent environments was determined by CD spectroscopy . Another study reported a cryo-electron microscopy structure of the NPY-bound neuropeptide Y1 receptor (Y1R) in complex with Gi1 protein .Scientific Research Applications
Evolution and Structure
- Neuropeptide Y (NPY) is a neuronal peptide with 36 amino acids, highly conserved across vertebrates, indicating its evolutionary significance. Its structural relationship with peptide YY and pancreatic polypeptide suggests common ancestral genes ((Larhammar, 2004)).
Physiological Functions and Receptor Interactions
- NPY exhibits numerous physiological activities in the central and peripheral nervous systems, mediated by its interaction with multiple G-protein-coupled receptor subtypes (Y1, Y2, Y3, Y4, Y5, and y6). This wide range of receptors implicates NPY in various disorders and physiological processes like metabolic disorders, anxiety, seizures, and cardiovascular diseases ((Silva, Cavadas, & Grouzmann, 2002)).
Applications in Aquaculture
- Studies in fish species like Red tilapia and African catfish have demonstrated the growth-promoting effects of NPY. Administration of NPY enhances food intake and body weight, highlighting its potential application in aquaculture ((Carpio et al., 2006), (Carpio et al., 2007)).
Neuroendocrine Functions
- NPY's involvement in diverse functions such as food intake, blood pressure, stress, pain, and hormone secretion is well-established. Its implication in diseases like depression and anxiety is also noted ((Tatemoto, 2004)).
Biophysical Studies
- Biophysical methods have been employed to study NPY's interaction with its receptors, providing insights into the molecular characteristics of these interactions and aiding in the development of receptor models ((Bettio & Beck‐Sickinger, 2001)).
Role in Neurodegenerative Diseases
- Altered levels of NPY have been observed in various neurodegenerative diseases, suggesting its role as a potential neuroprotective agent. NPY's anti-apoptotic, anti-inflammatory, and pro-phagocytic properties could be leveraged for therapeutic applications in these diseases ((Pain, Brot, & Gaillard, 2021)).
Sleep Regulation
- NPY plays a significant role in sleep regulation, acting as a neurohormone and neuromodulator. Its involvement in sleep onset and integration with metabolism and food intake is noteworthy ((Dyzma, Boudjeltia, Faraut, & Kerkhofs, 2010)).
Mechanism of Action
Neuropeptide Y (18-36) exerts its functions by binding to different receptors, influencing microenvironment activity and producing favorable effects on the body, thereby maintaining the microenvironment homeostasis . It also plays a role in dietary consumption via various factors like signaling the CNS for a prerequisite of energy in the hypothalamus by mediating appetite and shows an orexigenic effect .
Safety and Hazards
Future Directions
Neuropeptide Y (18-36) has potential therapeutic applications in various ailments related to the central nervous system, cardiovascular system, respiratory system, gastrointestinal system, and endocrinal system . Further evaluation and detection of NPY needs to be investigated for animal models of various diseases like retinal degeneration and immune mechanisms . It is increasingly also implicated in cardiovascular disease pathogenesis, including hypertension, atherosclerosis, ischemia/infarction, arrhythmia, and heart failure .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFDQVOSMXZBV-VMRDKNQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H174N36O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745579 | |
Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2456.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114495-97-5, 98264-90-5 | |
Record name | Neuropeptide Y (18-36) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114495975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-seryl-L-alanyl-L-leucyl-L-arginyl-L-histidyl-L-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-alloisoleucyl-L-threonyl-L-arginyl-L-glutaminyl-L-arginyl-L-tyrosinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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